molecular formula C8H16N2 B15053127 6-Methyl-6-azaspiro[3.4]octan-2-amine

6-Methyl-6-azaspiro[3.4]octan-2-amine

Cat. No.: B15053127
M. Wt: 140.23 g/mol
InChI Key: NFACSFMOORNCER-UHFFFAOYSA-N
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Description

6-Methyl-6-azaspiro[3.4]octan-2-amine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is part of the azaspiro family, characterized by a spiro-connected bicyclic structure containing nitrogen. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-azaspiro[3.4]octan-2-amine can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications. The reaction conditions typically involve standard organic solvents and reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Bulk manufacturing often involves continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines or alcohols .

Scientific Research Applications

6-Methyl-6-azaspiro[3.4]octan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: A structurally related compound with similar chemical properties.

    2-Oxa-6-azaspiro[3.3]heptane: Another spiro compound with a different ring structure and oxygen atom.

Uniqueness

6-Methyl-6-azaspiro[3.4]octan-2-amine is unique due to its specific spiro-connected bicyclic structure and the presence of a methyl group at the 6-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

6-methyl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C8H16N2/c1-10-3-2-8(6-10)4-7(9)5-8/h7H,2-6,9H2,1H3

InChI Key

NFACSFMOORNCER-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CC(C2)N

Origin of Product

United States

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